
2,4,5-Trifluorophenacyl bromide
Overview
Description
2,4,5-Trifluorophenacyl bromide: is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a derivative of phenacyl bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,5-trifluoroacetophenone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the carbonyl carbon .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Reduction: Formation of 2,4,5-trifluorophenylethanol.
Oxidation: Formation of 2,4,5-trifluorobenzoic acid.
Scientific Research Applications
Organic Synthesis
2,4,5-Trifluorophenacyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations.
Biochemistry
In proteomics research, this compound is utilized for the derivatization of peptides and proteins to facilitate their analysis by mass spectrometry. This process is crucial for identifying and quantifying biomolecules in biological samples.
Pharmaceutical Research
The compound is investigated for its potential as a building block in the development of new therapeutic agents. Its unique structure may contribute to improved biological activity against various diseases.
Material Science
This compound is also used in the synthesis of specialty chemicals and materials that possess specific fluorinated functionalities. These materials often exhibit enhanced properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound alongside other fluorinated compounds. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further exploration in medicinal chemistry.
Case Study 2: Respiratory Effects
Research on occupational exposure to this compound highlighted respiratory irritation symptoms among workers. Longitudinal studies indicated that even after cessation of exposure, some individuals experienced prolonged respiratory issues, emphasizing the need for safety measures when handling this compound.
Mechanism of Action
The mechanism of action of 2,4,5-trifluorophenacyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
- 2,4,6-Trifluorophenacyl bromide
- 2,3,4-Trifluorophenacyl bromide
- 2,3,5-Trifluorophenacyl bromide
Comparison: 2,4,5-Trifluorophenacyl bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to other trifluorophenacyl bromides, the 2,4,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific synthetic applications .
Biological Activity
2,4,5-Trifluorophenacyl bromide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial properties, and potential mechanisms of action based on recent research findings.
- Chemical Formula : C₈H₅BrF₃
- Molecular Weight : 253.02 g/mol
- Melting Point : 58-60 °C
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several human tumor cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Carcinoma) | 33 |
HepG2 (Liver Carcinoma) | 25 |
MDA-MB-231 (Breast Cancer) | 35 |
HCT-116 (Colon Cancer) | 30 |
These values indicate moderate cytostatic activity, suggesting that this compound may inhibit cancer cell proliferation effectively while showing minimal toxicity to normal cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound may trigger chromatin condensation and DNA damage in treated cells, leading to an increase in reactive oxygen species (ROS) generation and subsequent apoptosis .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.14 |
Escherichia coli | 10.94 |
Pseudomonas aeruginosa | 12.00 |
Bacillus subtilis | 12.96 |
The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on four different cancer cell lines (HeLa, HepG2, MDA-MB-231, and HCT-116). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 25 to 35 µM across different cell lines .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against various pathogens. The findings revealed effective inhibition of microbial growth at low concentrations (MIC values ranging from 10.94 to 12.96 µg/mL), suggesting its potential utility in treating bacterial infections .
- Molecular Docking Studies : Molecular docking simulations have been performed to understand the interaction of this compound with epidermal growth factor receptors (EGFR). These studies provide insights into the potential pathways through which this compound may exert its anticancer effects .
Properties
IUPAC Name |
2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXKXNLPKBSNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382490 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193977-34-3 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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